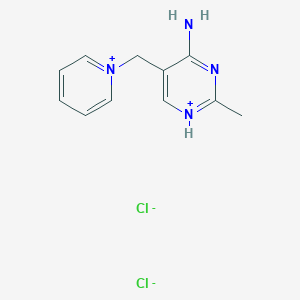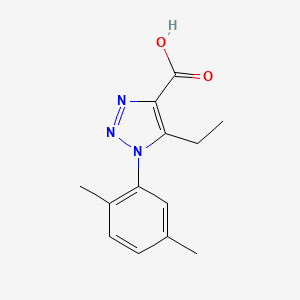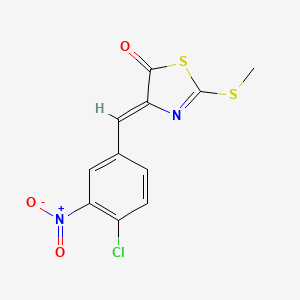
4-amino-2-methyl-5-(1-pyridiniumylmethyl)pyrimidin-1-ium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-2-methyl-5-(1-pyridiniumylmethyl)pyrimidin-1-ium dichloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as AMPD and has been extensively studied for its use in various fields, including biochemistry, pharmacology, and biotechnology. In
Applications De Recherche Scientifique
AMPD has been extensively studied for its potential use in various fields of scientific research. One of the primary applications of AMPD is in the field of biochemistry, where it is used as a substrate for enzymes involved in the synthesis of nucleotides. Additionally, AMPD has been shown to have potential applications in the field of pharmacology, where it may be used as a drug target for the treatment of various diseases, including cancer and viral infections.
Mécanisme D'action
The mechanism of action of AMPD is complex and involves multiple pathways. One of the primary mechanisms of action involves the inhibition of enzymes involved in the synthesis of nucleotides. Additionally, AMPD has been shown to have an effect on the immune system, specifically on the activation of T-cells.
Biochemical and Physiological Effects:
AMPD has been shown to have a variety of biochemical and physiological effects. One of the primary effects is the inhibition of nucleotide synthesis, which can lead to a decrease in cell proliferation. Additionally, AMPD has been shown to have an effect on the immune system, specifically on the activation of T-cells. Finally, AMPD has been shown to have an effect on the central nervous system, specifically on the release of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using AMPD in lab experiments is its unique properties, which make it an ideal substrate for enzymes involved in the synthesis of nucleotides. Additionally, AMPD is relatively easy to synthesize and purify, making it an accessible compound for researchers. However, one of the limitations of using AMPD in lab experiments is its potential toxicity, which can lead to cell death and other adverse effects.
Orientations Futures
There are several future directions for the study of AMPD. One of the primary directions is the development of novel drugs that target AMPD for the treatment of various diseases, including cancer and viral infections. Additionally, the study of AMPD may lead to a better understanding of the immune system and the role of T-cells in disease. Finally, the study of AMPD may lead to the development of new techniques for the synthesis of nucleotides, which could have significant implications for the field of biochemistry.
Méthodes De Synthèse
The synthesis of AMPD involves the reaction of 2-methyl-5-(1-pyridiniumylmethyl)pyrimidin-1-ium chloride with ammonia gas. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is then purified using various techniques, including recrystallization and chromatography.
Propriétés
IUPAC Name |
2-methyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium-4-amine;dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N4.2ClH/c1-9-13-7-10(11(12)14-9)8-15-5-3-2-4-6-15;;/h2-7H,8H2,1H3,(H2,12,13,14);2*1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZRFVMBENAZSP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[NH+]C=C(C(=N1)N)C[N+]2=CC=CC=C2.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium-4-amine;dichloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide](/img/structure/B4927059.png)
![10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B4927069.png)

![1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone](/img/structure/B4927082.png)

![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4927105.png)
![2-methoxyethyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4927107.png)
![6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4927109.png)
![2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4927118.png)
![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B4927123.png)

![2-[4-(2,5-dimethoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4927146.png)
![N-benzyl-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4927148.png)
![methyl 2-methyl-4-{4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927155.png)